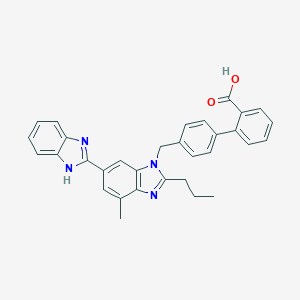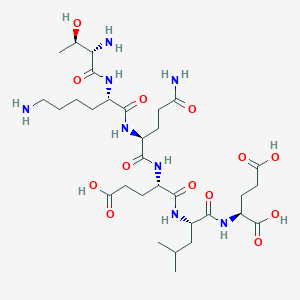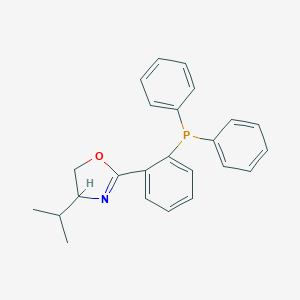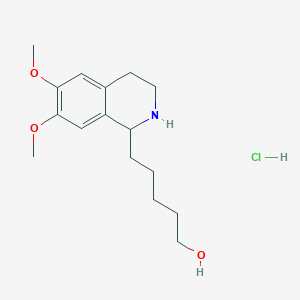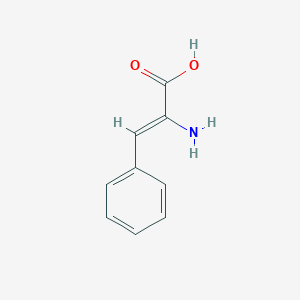
Phenyldehydroalanine
説明
Phenyldehydroalanine is a nonproteinogenic amino acid derivative that plays a role in various biochemical processes. It is related to phenylalanine, one of the standard amino acids, but features a dehydroalanine moiety which is characterized by the absence of two hydrogen atoms, creating an unsaturated residue. This structural modification imparts unique reactivity and has implications in enzymatic functions and synthetic applications .
Synthesis Analysis
The synthesis of phenyldehydroalanine derivatives has been explored through different methodologies. One approach involves the use of phenylselenocysteine, which can be incorporated into peptides and subsequently converted to dehydroalanine residues through oxidative elimination . Another method described is the asymmetric conjugate addition of arylboronic acids to N-phthalimidodehydroalanine, catalyzed by rhodium complexes, which allows for the preparation of chiral functionalized phenylalanines . Additionally, the polymerization of N-carboxy dehydroalanine anhydride has been studied, leading to the formation of polydehydroalanine, a polymer with potential applications in materials science .
Molecular Structure Analysis
The molecular structure of dehydroalanine derivatives has been investigated, particularly in the context of cyclic dipeptides. X-ray crystallography has revealed that the molecules are approximately planar within the piperazinedione ring and form hydrogen-bonded ribbons in the solid state . The electronic structure has also been studied through photoelectron spectroscopy, providing insights into the analogies and differences with related compounds .
Chemical Reactions Analysis
Dehydroalanine residues within peptides serve as electrophilic handles that can undergo various chemical reactions. These include the formation of glycopeptides, lipopeptides, and other peptide conjugates through convergent ligation strategies . The presence of the dehydroalanine moiety in enzymes, such as phenylalanine ammonia-lyase, is essential for catalytic activity, as it participates in the deamination of phenylalanine analogues .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenyldehydroalanine derivatives are influenced by their unique structure. The dehydroalanine residue imparts a degree of electrophilicity, which is exploited in synthetic applications for the preparation of various conjugates . The polymerization behavior of dehydroalanine anhydrides suggests that the resulting polymers are water-soluble and may contain a significant proportion of dehydroalanyl residues, which could affect their physical properties .
科学的研究の応用
1. Conformational Studies in Peptides
Phenyldehydroalanine has been used to investigate the effect of bulky β-substituents on the conformational preference in α, β-dehydroamino acid residues. Research demonstrates that tripeptides containing phenyldehydroalanine exhibit a type II β-turn conformation, influenced by the orientation of the aryl plane, which is non-planar relative to the Cα=Cβ–Cγ plane. This finding is significant for understanding peptide structure and function (Inai et al., 1996).
2. Asymmetric Synthesis of Functionalized Phenylalanine Derivatives
Phenyldehydroalanine plays a role in the asymmetric synthesis of chiral functionalized phenylalanines. This process involves a conjugate addition and enantioselective protonation cascade, highlighting the compound's utility in the synthesis of important amino acids (Jian et al., 2019).
3. Spectroscopic Probes in Enzyme Studies
The compound has been used as a spectroscopic probe to study enzyme acylation, specifically with papain. Phenyldehydroalanine and its derivatives serve as sensitive probes to observe spectral changes during enzyme-substrate interactions, offering insights into enzyme mechanisms (Smolarsky, 1978).
4. Polymer Research
In polymer science, phenyldehydroalanine derivatives have been synthesized for use in various polymeric materials. These derivatives enable the transformation of polymers through polymer-analogous modification reactions, thereby contributing to the development of new polymeric structures (Kruse et al., 2019).
5. Electrophilic Modification in Protein Research
Phenyldehydroalanine is increasingly recognized for its utility in electrophilic modification of proteins. This involves creating modified protein side-chains and employing it as an activity-based probe. The compound's reactivity facilitates the study of biology through the modification of proteins (Daďová et al., 2018).
6. Development of Free Radical Scavengers
In the field of free radical research, phenyldehydroalanine derivatives have been explored as free radical scavengers. Their ability to inhibit processes mediated by superoxide anion and hydroxyl radical is notable, suggesting potential applications in oxidative stress management (Buc-Calderon & Roberfroid, 1988).
将来の方向性
While specific future directions for Phenyldehydroalanine research are not available in the search results, it’s worth noting that advances in genetic engineering have increased the yield, titer, and productivity in the bio-based production of chemicals . This could potentially be applied to the production of Phenyldehydroalanine and other similar compounds in the future.
特性
IUPAC Name |
(Z)-2-amino-3-phenylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12)/b8-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIQQKOKNPPGDO-VURMDHGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)O)\N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyldehydroalanine | |
CAS RN |
7060-39-1 | |
| Record name | Phenyldehydroalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007060391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyldehydroalanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04584 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



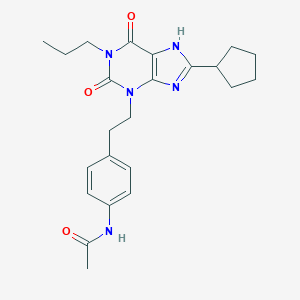
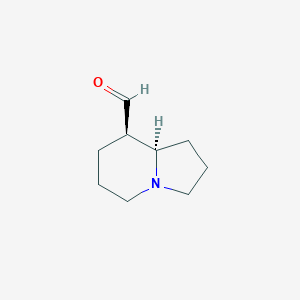
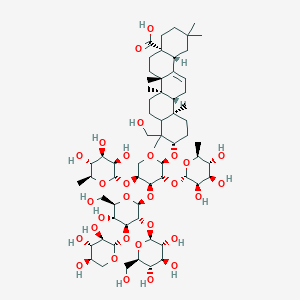
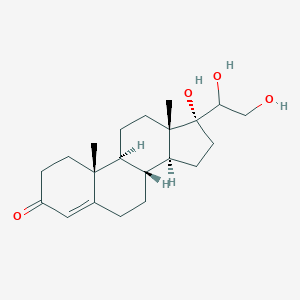
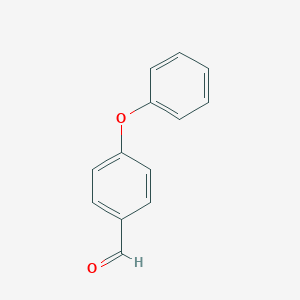
![5-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid 1,9-Bis(1-methylethyl) Ester 5-Oxide (2E)-2-Butenedioate](/img/structure/B127438.png)
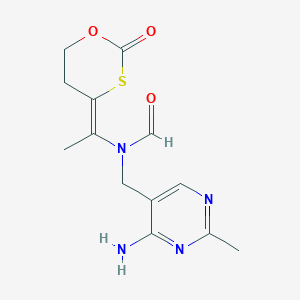
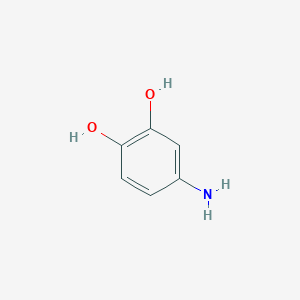
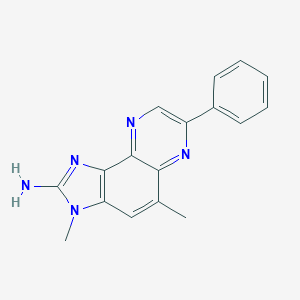
![3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B127449.png)
